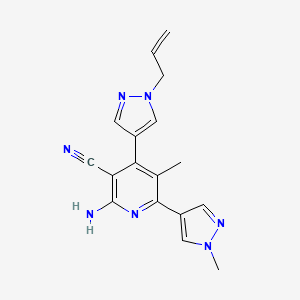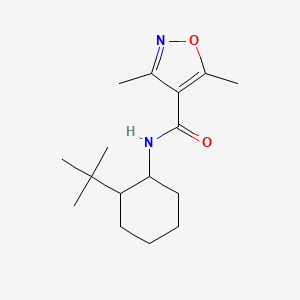![molecular formula C16H12ClFN2O B5347270 {3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)
{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol, also known as CFIM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of {3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, improving endothelial function, and inducing apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and may have potential applications in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol in lab experiments is its potential for multiple applications in various scientific fields. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For {3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol research include further studies on its mechanism of action, as well as its potential applications in treating various diseases. This compound may also have potential as a diagnostic tool in cancer research, as it has been shown to selectively induce apoptosis in cancer cells. Additionally, further studies on the safety and toxicity of this compound are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of {3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol involves multiple steps, including the reaction of 4-chloro-2-fluoroaniline with 1H-imidazole-1-carboxaldehyde, followed by the reaction of the resulting product with benzaldehyde. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol has been studied for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been studied for its potential use in treating cardiovascular disease by reducing inflammation and improving endothelial function. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential applications in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[3-[2-(4-chloro-2-fluorophenyl)imidazol-1-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O/c17-12-4-5-14(15(18)9-12)16-19-6-7-20(16)13-3-1-2-11(8-13)10-21/h1-9,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJRWLDSEMRGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2C3=C(C=C(C=C3)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5347207.png)
![1-[(4-propyl-5-pyrimidinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5347215.png)
![3-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5347223.png)
![3,7-dimethyl-11-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5347225.png)
![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5347230.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)



![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)